1,1-Cyclopropanediacetonitrile
Overview
Description
2,2’-(Cyclopropane-1,1-diyl)diacetonitrile is an organic compound with the molecular formula C7H8N2. It is characterized by a cyclopropane ring bonded to two acetonitrile groups.
Mechanism of Action
Target of Action
This compound, also known as 2-[1-(cyanomethyl)cyclopropyl]acetonitrile or 2,2’-(Cyclopropane-1,1-diyl)diacetonitrile, is primarily used for research and development purposes .
Mode of Action
It is known that cyclopropane derivatives can interact with alkenes to form cyclopropane structures . This reaction is facilitated by carbenes or carbenoids . The exact interaction of 1,1-Cyclopropanediacetonitrile with its targets, and the resulting changes, require further investigation.
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various biochemical reactions, particularly in the formation of cyclopropane structures . The downstream effects of these reactions are diverse and depend on the specific context and environment.
Pharmacokinetics
The safety data sheet indicates that precautions should be taken to avoid inhalation, skin contact, and ingestion . The impact of these properties on the bioavailability of this compound is currently unknown.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the safety data sheet advises against discharging the compound into the environment due to potential harmful effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopropane-1,1-diyl)diacetonitrile typically involves the reaction of cyclopropane derivatives with acetonitrile under specific conditions. One common method includes the use of a cyclopropane precursor, such as cyclopropylmethyl bromide, which reacts with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production of 2,2’-(Cyclopropane-1,1-diyl)diacetonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Cyclopropane-1,1-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Cyclopropane-1,1-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Cyclohexane-1,1-diyl)diacetonitrile: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
2,2’-(Cyclopropane-1,1-diyl)diacetic acid: Contains carboxylic acid groups instead of nitrile groups.
Uniqueness
2,2’-(Cyclopropane-1,1-diyl)diacetonitrile is unique due to its cyclopropane ring, which imparts distinct chemical properties such as increased ring strain and reactivity compared to larger ring systems. This makes it a valuable compound in synthetic chemistry for creating novel molecules and materials .
Properties
IUPAC Name |
2-[1-(cyanomethyl)cyclopropyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-5-3-7(1-2-7)4-6-9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFTUDTQFIMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501522 | |
Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20778-47-6 | |
Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Cyanomethyl-cyclopropyl)-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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